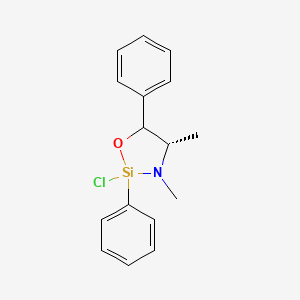![molecular formula C14H14F5NO4 B15286883 (2S)-2-(difluoroamino)-2,3,3-trifluoro-3-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B15286883.png)
(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-L-Pentafluorophenylalanine, also known as (S)-2-(tert-Butoxycarbonylamino)-3-(pentafluorophenyl)propanoic acid, is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and five fluorine atoms attached to the phenyl ring. This compound is primarily used in peptide synthesis and drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Pentafluorophenylalanine typically involves the reaction of L-phenylalanine with pentafluorobenzene under specific conditions. The process begins with the protection of the amino group of L-phenylalanine using the Boc group. This is achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected phenylalanine is then subjected to electrophilic aromatic substitution with pentafluorobenzene to introduce the pentafluoro group.
Industrial Production Methods
Industrial production methods for Boc-L-Pentafluorophenylalanine are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-L-Pentafluorophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in the presence of scavengers like water or anisole to capture the released by-products.
Major Products Formed
Substitution Reactions: The major products are typically substituted derivatives of Boc-L-Pentafluorophenylalanine.
Deprotection Reactions: The primary product is L-Pentafluorophenylalanine, with the Boc group removed.
Applications De Recherche Scientifique
Boc-L-Pentafluorophenylalanine has several applications in scientific research:
Peptide Synthesis: It is used in the synthesis of complex peptides through native chemical ligation, aiding in the development of therapeutic peptides and the study of protein functions.
NMR Spectroscopy: Derivatives of Boc-L-Pentafluorophenylalanine are used to analyze protein-membrane interactions using NMR spectroscopy, thanks to their distinct fluorine NMR signatures.
Protein Synthesis: It is employed in the mischarging of Escherichia coli tRNAPhe with photoactivatable analogues of phenylalanine, facilitating the study of protein synthesis mechanisms.
Structural Studies: The compound aids in understanding the crystal and molecular structure of peptides containing dehydrophenylalanine residues, which is crucial for designing new materials and drugs.
Mécanisme D'action
The mechanism of action of Boc-L-Pentafluorophenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The pentafluorophenyl group can interact with aromatic residues in proteins, affecting their folding and stability. Additionally, the Boc group provides protection during peptide synthesis, preventing unwanted side reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-L-Phenylalanine: Similar to Boc-L-Pentafluorophenylalanine but lacks the pentafluoro group, making it less electron-withdrawing and less reactive in nucleophilic aromatic substitution reactions.
Fmoc-L-Pentafluorophenylalanine: Uses a different protecting group (Fmoc) which is removed under basic conditions, offering an alternative to Boc protection.
Boc-L-Tyrosine: Contains a hydroxyl group on the phenyl ring instead of fluorine atoms, leading to different reactivity and applications in peptide synthesis.
Uniqueness
Boc-L-Pentafluorophenylalanine is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring strong electron-withdrawing groups and in NMR spectroscopy for studying protein interactions .
Propriétés
Formule moléculaire |
C14H14F5NO4 |
|---|---|
Poids moléculaire |
355.26 g/mol |
Nom IUPAC |
(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid |
InChI |
InChI=1S/C14H14F5NO4/c1-12(2,3)24-10(21)8-6-4-5-7-9(8)13(15,16)14(17,11(22)23)20(18)19/h4-7H,1-3H3,(H,22,23)/t14-/m1/s1 |
Clé InChI |
KYBCPGQGAYJFMV-CQSZACIVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C1=CC=CC=C1C([C@@](C(=O)O)(N(F)F)F)(F)F |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC=CC=C1C(C(C(=O)O)(N(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


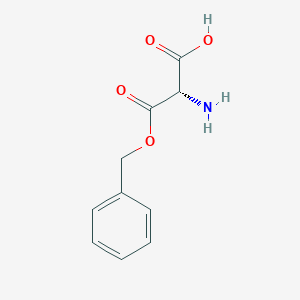
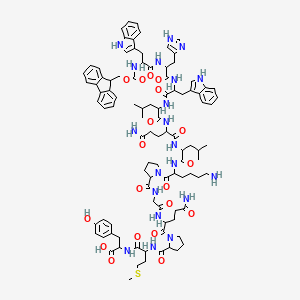

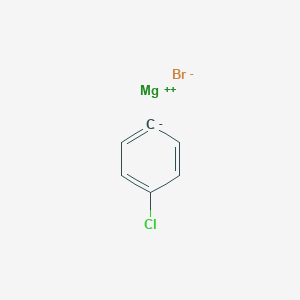
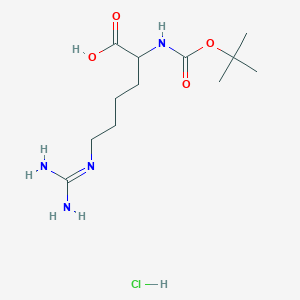
![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B15286854.png)
![9-[2-Deoxy-5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9h-purin-6-amine](/img/structure/B15286856.png)
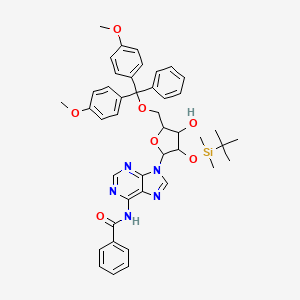
![Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-pyridinium chloride monohydrochloride](/img/structure/B15286864.png)
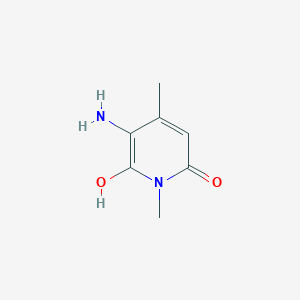
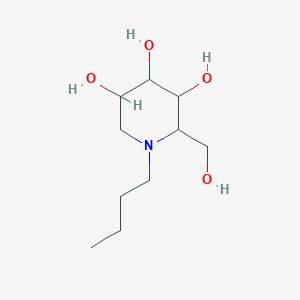
![2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B15286901.png)
![7-[4,6-Dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]heptanoic acid](/img/structure/B15286906.png)
